
Spectroscopic Profile of 4-Amino-2-
bromophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Amino-2-bromophenol

Cat. No.: B112063 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Amino-2-bromophenol. Due to the limited availability of direct experimental spectra in public

databases, this guide combines predicted data based on established spectroscopic principles

with data from closely related structural isomers. This information is intended to serve as a

valuable resource for the identification, characterization, and quality control of 4-Amino-2-
bromophenol in research and development settings.

Chemical Structure and Properties
4-Amino-2-bromophenol is an aromatic organic compound with the chemical formula

C₆H₆BrNO.[1][2] It possesses a phenol ring substituted with an amino group at position 4 and a

bromine atom at position 2. The molecular weight of this compound is 188.02 g/mol .[1][2]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Amino-2-
bromophenol. These predictions are derived from the analysis of its structural features—an

aromatic ring, a phenol hydroxyl group, an amino group, and a halogen substituent—and by

comparison with the known spectral data of similar compounds such as 2-amino-4-

bromophenol and 4-aminophenol.

¹H NMR Spectroscopy (Predicted)
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Solvent: DMSO-d₆

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~9.5 - 10.5 Singlet (broad) 1H OH

~6.8 - 7.0 Doublet 1H Ar-H (ortho to -NH₂)

~6.6 - 6.8 Doublet of doublets 1H Ar-H (ortho to -Br)

~6.5 - 6.7 Doublet 1H Ar-H (meta to -NH₂)

~4.8 - 5.2 Singlet (broad) 2H NH₂

¹³C NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆

Chemical Shift (δ) ppm Assignment

~145 - 150 C-OH

~140 - 145 C-NH₂

~120 - 125 C-Br

~115 - 120 Ar-CH

~110 - 115 Ar-CH

~105 - 110 Ar-CH

Infrared (IR) Spectroscopy (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H and N-H stretching

3100 - 3000 Medium Aromatic C-H stretching

1620 - 1580 Medium to Strong
N-H bending and Aromatic

C=C stretching

1520 - 1480 Medium to Strong Aromatic C=C stretching

1300 - 1200 Strong C-O stretching

1200 - 1100 Medium C-N stretching

850 - 750 Strong
Aromatic C-H out-of-plane

bending

700 - 600 Medium C-Br stretching

Mass Spectrometry (Predicted)
Ionization Mode: Electron Ionization (EI)

m/z Relative Abundance (%) Assignment

187/189 High
[M]⁺ and [M+2]⁺ (due to ⁷⁹Br

and ⁸¹Br isotopes)

108 Medium [M - Br]⁺

80 Medium [M - Br - CO]⁺

65 Medium [C₅H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These

protocols are generalized for a compound of this nature and may require optimization based on

the specific instrumentation and sample characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-2-bromophenol in 0.5-0.7

mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500

MHz instrument.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation

delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees,

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to

the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO

at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of finely ground 4-Amino-2-bromophenol (1-2

mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the

mixture into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the prepared sample in the spectrometer and record the sample spectrum.

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample

like 4-Amino-2-bromophenol, direct insertion probe (DIP) or gas chromatography (GC) can

be used. If using GC, the sample should first be dissolved in a suitable volatile solvent.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic

sector to separate the ions based on their mass-to-charge ratio (m/z).

Detection: Detect the separated ions to generate a mass spectrum.

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak (and its isotopic

pattern) and the major fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of an organic compound like 4-Amino-2-bromophenol.
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Caption: Workflow for the spectroscopic analysis of 4-Amino-2-bromophenol.

Disclaimer: The spectroscopic data presented in this guide for 4-Amino-2-bromophenol are

predicted values based on the analysis of its chemical structure and comparison with

analogous compounds. For definitive characterization, it is recommended to obtain

experimental data on a purified sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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